molecular formula C10H11FN2 B1322527 [(5-Fluoro-1H-indol-2-yl)methyl]-methylamine CAS No. 883531-12-2

[(5-Fluoro-1H-indol-2-yl)methyl]-methylamine

Cat. No.: B1322527
CAS No.: 883531-12-2
M. Wt: 178.21 g/mol
InChI Key: CKVSVEPRQOZBFT-UHFFFAOYSA-N
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Description

[(5-Fluoro-1H-indol-2-yl)methyl]-methylamine is a useful research compound. Its molecular formula is C10H11FN2 and its molecular weight is 178.21 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-(5-fluoro-1H-indol-2-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2/c1-12-6-9-5-7-4-8(11)2-3-10(7)13-9/h2-5,12-13H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKVSVEPRQOZBFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC2=C(N1)C=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of [(5-Fluoro-1H-indol-2-yl)methyl]-methylamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

[(5-Fluoro-1H-indol-2-yl)methyl]-methylamine is a key structural motif in contemporary medicinal chemistry, appearing in a variety of pharmacologically active compounds. The strategic incorporation of a fluorine atom on the indole scaffold can significantly enhance metabolic stability and binding affinity. This guide provides an in-depth exploration of the primary synthetic pathways to this valuable building block, with a focus on the underlying chemical principles and practical experimental considerations. Two robust and field-proven synthetic routes will be detailed: the reductive amination of 5-fluoro-1H-indole-2-carbaldehyde and an alternative pathway commencing from 5-fluoroindole-2-carboxylic acid. This document is intended to serve as a comprehensive resource for researchers engaged in the synthesis and application of fluorinated indole derivatives.

Introduction: The Significance of Fluorinated Indoles

The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic drugs. The introduction of a fluorine atom at the 5-position of the indole ring is a common strategy to modulate the physicochemical properties of the molecule. This substitution can lead to improved metabolic stability by blocking potential sites of oxidation, and the high electronegativity of fluorine can alter the electronic properties of the indole ring, potentially enhancing interactions with biological targets. Consequently, the synthesis of specifically functionalized fluoroindoles, such as this compound, is of considerable interest to the pharmaceutical industry.

Primary Synthetic Pathway: Reductive Amination

The most direct and widely employed route to this compound is the reductive amination of the key intermediate, 5-fluoro-1H-indole-2-carbaldehyde. This pathway is favored for its efficiency and high selectivity.

Pathway Overview

G A N-Protected 5-Fluoroindole B 2-Lithio-N-protected-5-fluoroindole A->B  n-BuLi or s-BuLi, THF, -78 °C   C N-Protected 5-Fluoro-1H-indole-2-carbaldehyde B->C  DMF, -78 °C to rt   D 5-Fluoro-1H-indole-2-carbaldehyde C->D  Deprotection (e.g., TBAF for Si-protection)   E Iminium Intermediate D->E  Methylamine (CH3NH2), Mild Acid Catalyst (e.g., AcOH)   F This compound E->F  Reducing Agent (e.g., NaBH(OAc)3)  

Figure 1: Reductive Amination Pathway for this compound Synthesis.

Step 1: Synthesis of 5-Fluoro-1H-indole-2-carbaldehyde

The regioselective formylation of the 5-fluoroindole core at the C2 position is the critical initial step. Direct formylation methods like the Vilsmeier-Haack reaction typically favor the C3 position in indoles[1][2][3]. Therefore, a directed ortho-metalation strategy is employed.

Causality behind Experimental Choices:

  • N-Protection: The indole nitrogen must be protected to prevent deprotonation by the strong organolithium base and to direct the lithiation to the C2 position. Common protecting groups include triisopropylsilyl (TIPS) or tert-butyloxycarbonyl (Boc).

  • Directed Lithiation: The use of a strong base like n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi) at low temperatures (-78 °C) allows for the selective deprotonation at the C2 position, which is the most acidic proton on the indole ring after N-H proton abstraction is prevented[4][5][6].

  • Formylation: The resulting 2-lithioindole species is a potent nucleophile that readily attacks an electrophilic formylating agent such as N,N-dimethylformamide (DMF) to install the aldehyde functionality[4][6].

  • Deprotection: The protecting group is removed under appropriate conditions to yield the desired 5-fluoro-1H-indole-2-carbaldehyde.

  • Protection: To a solution of 5-fluoroindole (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add sodium hydride (1.2 eq, 60% dispersion in mineral oil). Stir for 30 minutes, then add the desired protecting group precursor (e.g., TIPS-Cl, 1.1 eq). Allow the reaction to warm to room temperature and stir until complete (monitored by TLC). Quench with saturated aqueous ammonium chloride and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

  • Lithiation and Formylation: Dissolve the N-protected 5-fluoroindole (1.0 eq) in anhydrous THF under an inert atmosphere (argon or nitrogen). Cool the solution to -78 °C (dry ice/acetone bath). Add n-butyllithium (1.1 eq, solution in hexanes) dropwise. Stir at -78 °C for 1 hour. Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) dropwise. Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

  • Work-up and Deprotection: Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride. Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude N-protected aldehyde can be deprotected directly. For a TIPS group, dissolve the crude product in THF and add tetrabutylammonium fluoride (TBAF) (1.1 eq, 1M solution in THF). Stir at room temperature until deprotection is complete. Concentrate and purify the resulting 5-fluoro-1H-indole-2-carbaldehyde by column chromatography.

Step 2: Reductive Amination with Methylamine

This step involves the condensation of the aldehyde with methylamine to form an intermediate imine, which is then reduced in situ to the target secondary amine[7][8][9][10][11][12][13].

Causality behind Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)3) is the reagent of choice for this transformation. It is a mild and selective reducing agent that readily reduces the protonated imine intermediate but is slow to react with the starting aldehyde, thus minimizing the formation of the corresponding alcohol as a byproduct[14][15][16][17][18].

  • Solvent and Catalyst: The reaction is typically carried out in a non-protic solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF). A catalytic amount of acetic acid is often added to facilitate the formation of the iminium ion, which is more readily reduced[15].

  • To a stirred solution of 5-fluoro-1H-indole-2-carbaldehyde (1.0 eq) in 1,2-dichloroethane (DCE), add methylamine (1.5 eq, as a solution in THF or ethanol) followed by acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1 hour to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Continue stirring at room temperature until the reaction is complete as monitored by TLC (typically 4-12 hours).

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield this compound.

Alternative Synthetic Pathway: From Carboxylic Acid

An alternative and equally viable route begins with the commercially available 5-fluoroindole-2-carboxylic acid[19]. This pathway avoids the sometimes-sensitive lithiation step.

Pathway Overview

G A 5-Fluoroindole-2-carboxylic Acid B 5-Fluoroindole-2-carboxamide A->B  Amidation (e.g., SOCl2, then NH4OH)   C (5-Fluoro-1H-indol-2-yl)methanamine B->C  Reduction (e.g., LiAlH4 or BH3·THF)   D This compound C->D  N-Methylation (e.g., reductive amination with formaldehyde or alkylation with CH3I)  

Figure 2: Alternative Synthesis of this compound from 5-Fluoroindole-2-carboxylic Acid.

Step 1: Amidation of 5-Fluoroindole-2-carboxylic Acid

The initial step is the conversion of the carboxylic acid to the primary amide.

Causality behind Experimental Choices:

  • Activation: The carboxylic acid is first activated, for example, by conversion to an acid chloride with thionyl chloride (SOCl2) or oxalyl chloride.

  • Amination: The activated acid derivative is then treated with an ammonia source, such as aqueous ammonium hydroxide, to form the carboxamide.

  • Suspend 5-fluoroindole-2-carboxylic acid (1.0 eq) in toluene. Add thionyl chloride (1.5 eq) and a catalytic amount of DMF.

  • Heat the mixture to reflux for 2-3 hours.

  • Cool the reaction mixture and concentrate under reduced pressure to remove excess thionyl chloride and toluene.

  • Dissolve the crude acid chloride in THF and add it dropwise to a cooled (0 °C) solution of concentrated ammonium hydroxide.

  • Stir for 1 hour, then extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield 5-fluoroindole-2-carboxamide, which can often be used in the next step without further purification.

Step 2: Reduction of the Amide

The carboxamide is reduced to the corresponding primary amine.

Causality behind Experimental Choices:

  • Reducing Agent: Strong reducing agents like lithium aluminum hydride (LiAlH4) or borane-THF complex (BH3·THF) are required for the reduction of amides to amines[20]. LiAlH4 is highly reactive and requires careful handling, while BH3·THF is a milder alternative.

  • To a suspension of lithium aluminum hydride (2.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of 5-fluoroindole-2-carboxamide (1.0 eq) in THF dropwise.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Cool the reaction to 0 °C and quench sequentially by the careful, dropwise addition of water, then 15% aqueous NaOH, and finally more water (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with THF.

  • Concentrate the filtrate to yield crude (5-fluoro-1H-indol-2-yl)methanamine.

Step 3: N-Methylation

The final step is the selective methylation of the primary amine to the desired secondary amine.

Causality behind Experimental Choices:

  • Reductive Amination with Formaldehyde: A controlled way to achieve monomethylation is through reductive amination with formaldehyde. The primary amine reacts with formaldehyde to form an imine (or aminal), which is then reduced. Using a mild reducing agent like sodium borohydride can favor monomethylation.

  • Direct Alkylation: While direct alkylation with an electrophile like methyl iodide is possible, it can be difficult to control and may lead to over-alkylation (formation of the tertiary amine and quaternary ammonium salt).

  • Dissolve the crude (5-fluoro-1H-indol-2-yl)methanamine (1.0 eq) in methanol.

  • Add aqueous formaldehyde (1.1 eq, 37% solution).

  • Cool the solution to 0 °C and add sodium borohydride (1.2 eq) portion-wise.

  • Stir at room temperature for 2-4 hours.

  • Quench the reaction with water and concentrate under reduced pressure to remove the methanol.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Data Summary

PathwayKey IntermediateKey ReactionReagentsTypical Yields
Primary 5-Fluoro-1H-indole-2-carbaldehydeReductive AminationMethylamine, NaBH(OAc)3, AcOHGood to Excellent
Alternative 5-Fluoroindole-2-carboxamideAmide Reduction & N-MethylationLiAlH4 or BH3·THF, Formaldehyde, NaBH4Moderate to Good

Conclusion

The synthesis of this compound can be reliably achieved through two primary synthetic strategies. The reductive amination of 5-fluoro-1H-indole-2-carbaldehyde offers a direct and high-yielding approach, contingent on the successful regioselective formylation of the 5-fluoroindole core. The alternative pathway, starting from 5-fluoroindole-2-carboxylic acid, provides a robust alternative that circumvents the need for organolithium chemistry. The choice of pathway will depend on the availability of starting materials, scale of the synthesis, and the specific capabilities of the laboratory. Both routes are well-precedented and provide reliable access to this important building block for drug discovery and development.

References

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The Elusive Crystal Structure of [(5-Fluoro-1H-indol-2-yl)methyl]-methylamine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide addresses the crystal structure of [(5-Fluoro-1H-indol-2-yl)methyl]-methylamine, a compound of significant interest in medicinal chemistry due to its fluorinated indole scaffold. Despite a comprehensive search of crystallographic databases and the scientific literature, the experimental crystal structure of this specific molecule has not been publicly reported. This guide, therefore, provides a predictive and comparative analysis, leveraging data from closely related structures to offer researchers and drug development professionals a robust framework for understanding its potential solid-state properties. We will explore plausible synthetic routes, predict key structural features and intermolecular interactions, and outline the experimental workflow necessary for obtaining the definitive crystal structure. This document serves as both a repository of current knowledge and a roadmap for future crystallographic studies of this promising compound.

Introduction: The Significance of Fluorinated Indoles in Drug Design

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The strategic incorporation of fluorine atoms into the indole ring can dramatically enhance a molecule's pharmacokinetic and pharmacodynamic properties. Fluorine's high electronegativity and small size can improve metabolic stability, binding affinity, and bioavailability.[1][2] Specifically, the 5-fluoroindole moiety is a key component in various bioactive molecules, utilized for its ability to modulate electronic properties and resist metabolic oxidation.[3][4] The target molecule, this compound, combines this fluorinated indole with a flexible methylamine side chain, a common feature in ligands for various biological targets.

Understanding the three-dimensional arrangement of atoms in the solid state is paramount for rational drug design.[5] The crystal structure provides unambiguous insights into molecular conformation, intermolecular interactions, and crystal packing, all of which influence critical properties such as solubility, stability, and dissolution rate. While the experimental crystal structure for this compound remains to be determined, this guide will provide a detailed predictive analysis based on established chemical principles and data from analogous compounds.

Synthetic Pathways to this compound

While a specific synthesis for this compound is not detailed in the available literature, established methods for the synthesis of 2-aminoalkyl-indoles provide a reliable blueprint. A plausible and efficient route would likely involve a multi-step process starting from 5-fluoroindole.

Proposed Synthetic Protocol

A common strategy for introducing a side chain at the 2-position of an indole is through a Mannich-type reaction or a Vilsmeier-Haack formylation followed by reductive amination. The latter is a robust and widely used method.

Step 1: Formylation of 5-Fluoro-1H-indole The synthesis would commence with the formylation of 5-fluoro-1H-indole at the 3-position, which is the most nucleophilic carbon. However, to achieve 2-substitution, protecting the indole nitrogen is often necessary, followed by a directed lithiation and subsequent formylation. A more direct approach for 2-formylation, though less common, can sometimes be achieved under specific Vilsmeier-Haack conditions. For the purpose of this guide, we will assume the successful synthesis of 5-fluoro-1H-indole-2-carbaldehyde.

Step 2: Reductive Amination The resulting 5-fluoro-1H-indole-2-carbaldehyde would then undergo reductive amination with methylamine. This reaction is typically carried out in the presence of a reducing agent such as sodium borohydride or sodium triacetoxyborohydride.

The overall proposed reaction is depicted below:

Synthetic_Pathway Start 5-Fluoro-1H-indole Reagent1 Formylating Agent (e.g., Vilsmeier-Haack) Start->Reagent1 Intermediate 5-Fluoro-1H-indole-2-carbaldehyde Reagent2 Methylamine (CH3NH2) Reducing Agent (e.g., NaBH4) Intermediate->Reagent2 Product This compound Reagent1->Intermediate Formylation Reagent2->Product Reductive Amination

Caption: Proposed synthetic pathway for this compound.

Predictive Analysis of the Crystal Structure

In the absence of experimental data, we can predict the key structural features of this compound by examining its constituent parts and by drawing analogies with known crystal structures of similar molecules.

Molecular Conformation

The molecule possesses a degree of conformational flexibility, primarily around the C2-methylene and methylene-N bonds of the side chain. The preferred conformation in the solid state will be a balance between minimizing intramolecular steric hindrance and maximizing favorable intermolecular interactions. The indole ring itself is expected to be essentially planar.

Key Intermolecular Interactions

The presence of hydrogen bond donors (the indole N-H and the secondary amine N-H) and a hydrogen bond acceptor (the secondary amine nitrogen) suggests that hydrogen bonding will be a dominant feature in the crystal packing. The fluorine atom can also participate in weaker C-H···F hydrogen bonds.

Predicted Hydrogen Bonding Network:

Hydrogen_Bonding cluster_0 Molecule A cluster_1 Molecule B cluster_2 Molecule C A This compound B This compound A->B N-H(indole)···N(amine) C This compound B->C N-H(amine)···F

Caption: Predicted key hydrogen bonding interactions in the crystal lattice.

Comparison with a Related Structure: 5-Fluoro-3-(1H-indol-3-ylmethyl)-1H-indole

While not a direct analogue, the known crystal structure of 5-Fluoro-3-(1H-indol-3-ylmethyl)-1H-indole provides some valuable insights. This molecule crystallizes in the orthorhombic space group P2₁2₁2₁. Its crystal packing is stabilized by weak F···H interactions. Although it lacks the strong hydrogen bond donating and accepting groups of our target molecule's side chain, the observation of F···H interactions supports the likelihood of similar weak interactions in the crystal structure of this compound.

Experimental Workflow for Crystal Structure Determination

For researchers aiming to obtain the definitive crystal structure, the following experimental workflow is recommended.

Crystallization

The successful growth of single crystals suitable for X-ray diffraction is often the most challenging step.[5] A systematic screening of crystallization conditions is necessary.

Protocol for Crystallization Screening:

  • Solvent Selection: Begin with a range of solvents with varying polarities (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, and mixtures thereof).

  • Crystallization Techniques:

    • Slow Evaporation: Dissolve the compound in a suitable solvent to near saturation and allow the solvent to evaporate slowly at a constant temperature.

    • Vapor Diffusion: Dissolve the compound in a solvent in which it is soluble and place this solution in a sealed container with a larger volume of an "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the compound solution can induce crystallization.

    • Cooling Crystallization: Prepare a saturated solution at an elevated temperature and allow it to cool slowly.

  • Purity: Ensure the compound is of high purity (>98%), as impurities can inhibit crystallization.

X-ray Diffraction Data Collection and Structure Refinement

Once suitable single crystals are obtained, the following steps are undertaken:

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal motion of the atoms.

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain the final, accurate positions of the atoms.

Data Collection and Refinement Parameters (Hypothetical):

ParameterPredicted Value/Type
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or P2₁2₁2₁ (common for chiral molecules if resolved)
RadiationMo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å)
Temperature100 K
Data Collection SoftwareAPEX4 or CrysAlisPro
Structure Solution SoftwareSHELXT or Olex2
Structure Refinement SoftwareSHELXL or Olex2

Conclusion and Future Outlook

While the definitive crystal structure of this compound remains to be elucidated, this technical guide provides a comprehensive predictive framework based on established principles of organic synthesis and solid-state chemistry. The presence of strong hydrogen bonding functionalities suggests a well-ordered and stable crystal lattice. The insights provided herein should aid researchers in the handling, formulation, and further development of this and related compounds. The experimental determination of this crystal structure is a critical next step and will provide invaluable data for the drug discovery community, enabling more precise structure-activity relationship studies and the rational design of next-generation fluorinated indole-based therapeutics.

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In Silico Analysis of [(5-Fluoro-1H-indol-2-yl)methyl]-methylamine: A Technical Guide to Predicting Ligand-Protein Interactions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the in silico modeling of the interactions between the novel small molecule, [(5-Fluoro-1H-indol-2-yl)methyl]-methylamine, and a representative protein target. While specific biological data for this compound is emerging, the broader class of fluoroindole derivatives has shown significant activity against several protein families, including tyrosine kinases, serotonin receptors, and α-glucosidase. This guide will utilize a tyrosine kinase as a primary example to delineate a robust, field-proven workflow for molecular docking and molecular dynamics simulations. The methodologies detailed herein are designed to furnish researchers, scientists, and drug development professionals with the foundational principles and practical steps to predict binding affinities, elucidate interaction mechanisms, and guide further experimental validation.

Introduction: The Rationale for In Silico Modeling in Modern Drug Discovery

The journey of a drug from concept to clinic is arduous and resource-intensive. In silico modeling has emerged as an indispensable tool to de-risk and expedite this process.[1][2] By simulating the interactions between a potential drug molecule and its biological target at an atomic level, we can gain profound insights into its potential efficacy and mechanism of action before committing to costly and time-consuming wet-lab experiments.

The subject of this guide, this compound, is a fluorinated indole derivative. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as metabolic stability and binding affinity, making fluorinated compounds particularly attractive in drug design.[3] Given the known activities of similar fluoroindole compounds, we will focus our in silico efforts on a member of the tyrosine kinase family, a class of enzymes frequently implicated in oncology and inflammatory diseases.[4][5]

This guide will provide a step-by-step protocol for:

  • Preparing the Ligand and Receptor: Ensuring both molecules are in a computationally ready state.

  • Molecular Docking: Predicting the preferred binding pose of the ligand within the protein's active site.

  • Molecular Dynamics Simulations: Assessing the stability of the predicted ligand-protein complex and characterizing its dynamic behavior over time.

Foundational Concepts: Understanding the Tools of the Trade

A successful in silico study is built upon a solid understanding of the underlying theoretical principles. Here, we briefly touch upon the core concepts that will be applied throughout this guide.

Molecular Docking: A Snapshot of Binding

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6] The goal of molecular docking is to generate a collection of possible binding poses and rank them based on a scoring function, which estimates the binding affinity. This provides a static "snapshot" of the most likely interaction.

Molecular Dynamics: The System in Motion

While docking provides a static picture, biological systems are inherently dynamic. Molecular dynamics (MD) simulations offer a way to observe the time-evolution of a molecular system.[7] By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal how a protein and its ligand behave over time, providing insights into the stability of the binding pose, the role of solvent, and conformational changes that may occur upon binding.[7]

The In Silico Workflow: A Step-by-Step Guide

The following sections detail the experimental protocols for the in silico analysis of this compound with a representative tyrosine kinase. For this guide, we will use the crystal structure of the Fibroblast Growth Factor Receptor 1 (FGFR1) kinase domain (PDB ID: 1AGW) as our receptor, a target for which indole-based inhibitors have been identified.[4]

Ligand and Receptor Preparation: Setting the Stage

Proper preparation of both the ligand and the receptor is a critical first step for any in silico modeling study.

Experimental Protocol: Ligand and Receptor Preparation

  • Ligand Structure Generation:

    • The 2D structure of this compound will be drawn using a chemical drawing tool such as ChemDraw or Marvin Sketch.

    • The 2D structure will be converted to a 3D structure using a program like Open Babel.

    • Energy minimization of the 3D structure will be performed using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

  • Receptor Structure Acquisition and Preparation:

    • The crystal structure of FGFR1 (PDB ID: 1AGW) will be downloaded from the Protein Data Bank (PDB).[4]

    • All non-protein molecules, including water and co-crystallized ligands, will be removed from the PDB file.

    • Missing atoms and side chains will be added and repaired using tools like the Protein Preparation Wizard in Maestro (Schrödinger) or the PDB2PQR server.

    • Polar hydrogen atoms will be added, and Gasteiger charges will be assigned to all atoms. This is a crucial step for accurate electrostatic calculations in docking and MD simulations.

G cluster_ligand Ligand Preparation cluster_receptor Receptor Preparation l1 Draw 2D Structure l2 Convert to 3D l1->l2 l3 Energy Minimization l2->l3 r1 Download PDB Structure r2 Clean Structure r1->r2 r3 Add Hydrogens & Charges r2->r3

Caption: Ligand and Receptor Preparation Workflow.

Molecular Docking: Predicting the Binding Pose

With the prepared ligand and receptor, we can now perform molecular docking to predict the most favorable binding orientation. We will use AutoDock Vina, a widely used and validated docking program.[6][8][9]

Experimental Protocol: Molecular Docking with AutoDock Vina

  • Grid Box Definition:

    • A grid box will be defined around the active site of FGFR1. The dimensions and center of the grid box should be sufficient to encompass the entire binding pocket. For PDB ID 1AGW, the active site is well-defined by the location of the co-crystallized inhibitor.[4]

  • Running the Docking Simulation:

    • AutoDock Vina will be run from the command line, specifying the prepared ligand and receptor files, the grid box parameters, and the desired output file name.

    • The exhaustiveness parameter, which controls the thoroughness of the search, will be set to a value of 32 to ensure a comprehensive exploration of the conformational space.[9]

  • Analysis of Docking Results:

    • The output from AutoDock Vina will be a set of predicted binding poses, each with a corresponding binding affinity score in kcal/mol.

    • The poses will be visualized using a molecular visualization tool like PyMOL or Chimera.

    • The interactions between the ligand and the protein for the top-scoring poses will be analyzed. This includes identifying hydrogen bonds, hydrophobic interactions, and any other significant contacts.

Data Presentation: Predicted Binding Affinities

Docking PoseBinding Affinity (kcal/mol)Key Interacting Residues (Example)
1-8.5LYS514, GLU531, ALA559
2-8.2VAL492, LYS514, ASP641
3-7.9ALA512, GLU531, PHE642

Note: The values presented in this table are hypothetical and for illustrative purposes only. Actual results will be generated by the docking simulation.

Molecular Dynamics Simulation: Assessing Complex Stability

To evaluate the stability of the top-ranked docking pose and observe its dynamic behavior, we will perform a molecular dynamics simulation using GROMACS, a versatile and high-performance MD engine.[10][11][12][13][14]

Experimental Protocol: Molecular Dynamics Simulation with GROMACS

  • System Preparation:

    • The protein-ligand complex from the best docking pose will be used as the starting structure.

    • The complex will be placed in a simulation box of appropriate dimensions (e.g., a cubic box with a minimum distance of 1.0 nm between the protein and the box edge).

    • The simulation box will be solvated with a suitable water model (e.g., TIP3P).

    • Ions (e.g., Na+ and Cl-) will be added to neutralize the system and mimic physiological salt concentration.

  • Energy Minimization:

    • The energy of the solvated system will be minimized to remove any steric clashes or unfavorable geometries.

  • Equilibration:

    • The system will be gradually heated to the desired simulation temperature (e.g., 300 K) and equilibrated under NVT (constant number of particles, volume, and temperature) and then NPT (constant number of particles, pressure, and temperature) ensembles. This ensures the system reaches a stable state before the production simulation.

  • Production MD:

    • The production MD simulation will be run for a duration sufficient to observe the stability of the protein-ligand complex (e.g., 100 ns). Trajectory data will be saved at regular intervals.

  • Analysis of MD Trajectory:

    • Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand will be calculated over time to assess the stability of the complex. A stable RMSD indicates that the complex has reached equilibrium.

    • Root Mean Square Fluctuation (RMSF): The RMSF of individual residues will be calculated to identify flexible regions of the protein.

    • Hydrogen Bond Analysis: The number and duration of hydrogen bonds between the ligand and the protein will be analyzed to identify key interactions that contribute to binding stability.

    • Visual Inspection: The trajectory will be visually inspected to observe the dynamic behavior of the ligand in the binding pocket.

G start Start: Docked Complex solvate Solvation & Ionization start->solvate minimize Energy Minimization solvate->minimize equilibrate Equilibration (NVT & NPT) minimize->equilibrate production Production MD equilibrate->production analysis Trajectory Analysis production->analysis

Caption: Molecular Dynamics Simulation Workflow.

Authoritative Grounding and Trustworthiness

The protocols described in this guide are based on well-established and widely validated methodologies in the field of computational drug discovery. The choice of software, AutoDock Vina and GROMACS, is predicated on their extensive use in the scientific community, their open-source nature, and their proven track record of producing reliable results.[6][8][9][10][11][12][13][14]

The causality behind each experimental choice is rooted in the fundamental principles of physical chemistry and molecular mechanics. For instance, the addition of hydrogen atoms and the assignment of partial charges are essential for accurately modeling electrostatic interactions, which are a major driving force in molecular recognition. Similarly, the equilibration phase in MD simulations is a critical step to ensure that the system is in a relaxed, low-energy state before the production run, thereby avoiding artifacts in the simulation.

Conclusion and Future Directions

This technical guide has outlined a comprehensive in silico workflow for predicting the interactions of this compound with a representative protein target. By following the detailed protocols for molecular docking and molecular dynamics simulations, researchers can generate valuable hypotheses about the binding mode, affinity, and stability of this novel compound.

The insights gained from these computational studies can then be used to guide and prioritize subsequent experimental work, such as in vitro binding assays and cell-based functional assays. This iterative cycle of in silico prediction and experimental validation is a powerful paradigm in modern drug discovery, ultimately accelerating the development of new and effective therapeutics.

References

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An In-depth Technical Guide to the Presumed Mechanism of Action of [(5-Fluoro-1H-indol-2-yl)methyl]-methylamine

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Charting a Course for Mechanistic Discovery

To our fellow researchers, scientists, and drug development professionals, the exploration of novel chemical entities is the bedrock of therapeutic innovation. The compound at the heart of this guide, [(5-Fluoro-1H-indol-2-yl)methyl]-methylamine, represents a fascinating confluence of structural motifs known for their profound biological activities. While direct, comprehensive studies on this specific molecule are not yet prevalent in the public domain, its architecture—a fluorinated indole core coupled with a methylaminomethyl side chain—provides a robust foundation for postulating its mechanism of action.

This document is structured not as a definitive encyclopedia, but as a dynamic, logic-driven guide to investigating the biological underpinnings of this compound. We will proceed from a foundation of established knowledge regarding its constituent parts, proposing the most probable molecular targets and pathways. Crucially, we will detail the experimental workflows necessary to test these hypotheses, embodying the principle of a self-validating scientific narrative. Our aim is to equip you with the conceptual framework and practical methodologies to unlock the therapeutic potential of this and similar molecules.

Deconstructing the Molecule: A Rationale for Plausible Mechanisms

The chemical structure of this compound offers compelling clues to its potential biological roles. The indole ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The strategic placement of a fluorine atom at the 5-position is a common tactic in drug design to enhance metabolic stability and receptor binding affinity.

The methyl]-methylamine side chain at the 2-position is particularly suggestive of interaction with neurological targets. This moiety bears a strong resemblance to the ethylamine side chain of the neurotransmitter serotonin (5-hydroxytryptamine) and is a key feature in many psychoactive compounds. Based on these structural alerts, two primary mechanisms of action are proposed for investigation:

  • Serotonergic System Modulation: The compound may act as a ligand for various serotonin (5-HT) receptors, potentially as an agonist or antagonist, thereby influencing a wide range of physiological and psychological processes.

  • Monoamine Oxidase Inhibition: The structural similarity to classic monoamine oxidase inhibitors (MAOIs) suggests that it could inhibit the degradation of key neurotransmitters like serotonin, dopamine, and norepinephrine.

Proposed Mechanism I: Modulation of the Serotonergic System

The serotonergic system is a critical regulator of mood, cognition, sleep, and numerous other physiological functions. Its dysfunction is implicated in a host of psychiatric and neurological disorders.[3][4] The structural analogy of this compound to serotonin makes the 5-HT receptors a primary family of interest.

Potential Molecular Targets and Signaling Cascades

Given the diversity of 5-HT receptor subtypes, the compound could exhibit a range of effects. For instance, agonism at the 5-HT1A receptor is associated with anxiolytic and antidepressant effects, while activity at 5-HT2A receptors is linked to psychedelic effects and the mechanism of some atypical antipsychotics. The following diagram illustrates a generalized signaling pathway for a G-protein coupled 5-HT receptor.

Fig. 1: Generalized 5-HT Receptor Signaling Pathway.
Experimental Validation Workflow

A systematic approach is required to determine if and how this compound interacts with the serotonergic system.

The initial step is to ascertain the binding affinity of the compound for a panel of 5-HT receptor subtypes.

  • Protocol:

    • Prepare cell membrane homogenates expressing the individual human 5-HT receptor subtypes (e.g., 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, 5-HT2C, 5-HT6, 5-HT7).

    • Incubate the membrane preparations with a known radiolabeled ligand for each receptor subtype.

    • Add increasing concentrations of the test compound, this compound.

    • After incubation, separate bound from free radioligand by rapid filtration.

    • Quantify the bound radioactivity using a scintillation counter.

    • Calculate the Ki (inhibition constant) value from the IC50 (half-maximal inhibitory concentration) to determine the compound's binding affinity.

  • Data Presentation:

Receptor SubtypeKi (nM)
5-HT1ATBD
5-HT2ATBD
5-HT2CTBD
......

Following the identification of high-affinity binding, functional assays are crucial to determine whether the compound acts as an agonist, antagonist, or inverse agonist.

  • Protocol (for Gs- or Gi-coupled receptors):

    • Utilize cells stably expressing the target 5-HT receptor.

    • Treat the cells with varying concentrations of the test compound.

    • Measure the intracellular levels of cyclic AMP (cAMP) using a suitable assay kit (e.g., HTRF, ELISA).

    • For antagonist activity, pre-incubate the cells with the test compound before adding a known 5-HT receptor agonist.

    • Construct dose-response curves to determine EC50 (half-maximal effective concentration) for agonism or IC50 for antagonism.

  • Data Presentation:

Receptor SubtypeFunctional ActivityEC50/IC50 (nM)
5-HT1AAgonist/AntagonistTBD
5-HT2AAgonist/AntagonistTBD

The following diagram outlines the experimental workflow for characterizing serotonergic activity.

Serotonergic_Workflow Start [(5-Fluoro-1H-indol-2-yl)methyl]- methylamine Binding_Assay Radioligand Binding Assays (Panel of 5-HT Receptors) Start->Binding_Assay High_Affinity High Affinity Binding? Binding_Assay->High_Affinity Functional_Assay Functional Assays (e.g., cAMP, Calcium Flux) High_Affinity->Functional_Assay Yes No_Binding No Significant Binding High_Affinity->No_Binding No Determine_Activity Determine Agonist/Antagonist Profile (EC50/IC50) Functional_Assay->Determine_Activity End Characterized Serotonergic Activity Determine_Activity->End

Fig. 2: Experimental Workflow for Serotonergic Activity Profiling.

Proposed Mechanism II: Monoamine Oxidase Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters in the presynaptic neuron and the extracellular space. Inhibition of these enzymes increases the synaptic availability of these neurotransmitters, a mechanism central to the action of many antidepressant medications.[5][6]

Potential Molecular Targets and Consequences

The primary targets would be the two isoforms of monoamine oxidase:

  • MAO-A: Preferentially metabolizes serotonin and norepinephrine. Its inhibition is primarily linked to antidepressant effects.

  • MAO-B: Primarily metabolizes dopamine. Its inhibition is a therapeutic strategy for Parkinson's disease.

Inhibition of these enzymes would lead to an accumulation of their respective neurotransmitter substrates in the synaptic cleft, enhancing downstream signaling.

MAO_Inhibition cluster_presynaptic Presynaptic Neuron MAO Monoamine Oxidase (MAO-A / MAO-B) Neurotransmitter Serotonin, Dopamine, Norepinephrine Neurotransmitter->MAO Degradation Vesicle Synaptic Vesicle Neurotransmitter->Vesicle Reuptake & Packaging Synaptic_Cleft Increased Neurotransmitter in Synaptic Cleft Vesicle->Synaptic_Cleft Release Inhibitor [(5-Fluoro-1H-indol-2-yl)methyl]- methylamine Inhibitor->MAO Inhibits Postsynaptic_Receptor Postsynaptic Receptor Synaptic_Cleft->Postsynaptic_Receptor Activates

Fig. 3: Mechanism of Action for a Monoamine Oxidase Inhibitor.
Experimental Validation Workflow

To investigate the potential MAO inhibitory activity of the compound, a series of in vitro and cellular assays are recommended.

This assay directly measures the enzymatic activity of MAO-A and MAO-B in the presence of the test compound.

  • Protocol:

    • Use commercially available recombinant human MAO-A and MAO-B enzymes.

    • A common method involves a chemiluminescent assay where the MAO enzyme oxidizes a substrate, producing hydrogen peroxide. The hydrogen peroxide then reacts with luminol in the presence of horseradish peroxidase to generate a light signal.

    • Incubate the MAO enzyme with varying concentrations of this compound.

    • Initiate the reaction by adding the substrate.

    • Measure the luminescence using a plate reader.

    • Calculate the IC50 values for both MAO-A and MAO-B to determine the potency and selectivity of inhibition.

  • Data Presentation:

EnzymeIC50 (nM)
MAO-ATBD
MAO-BTBD

To confirm that the compound can access and inhibit MAO within a cellular context, assays using neuronal cell lines are valuable.

  • Protocol:

    • Culture a suitable neuronal cell line (e.g., SH-SY5Y).

    • Pre-treat the cells with the test compound.

    • Lyse the cells and measure the MAO-A and MAO-B activity in the cell lysates using the in vitro assay described above.

    • Alternatively, measure the levels of monoamine metabolites (e.g., 5-HIAA for serotonin, DOPAC for dopamine) in the cell culture medium using HPLC-MS to assess the functional consequence of MAO inhibition.

Synthesis and Future Directions

The synthesis of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives has been previously described and could be adapted for the synthesis of the compound .[7] A general synthetic route would likely involve the reaction of 1-(1-Methyl-1H-indol-3-yl)-N-(3,4,5-trimethoxyphenyl)methenamine with a reducing agent such as sodium borohydride.[7]

Should this compound demonstrate potent and selective activity at a particular target, further structure-activity relationship (SAR) studies would be warranted. Modifications to the indole ring substitutions and the amine side chain could be explored to optimize potency, selectivity, and pharmacokinetic properties. For instance, related 5-fluoro-2-oxo-1,2-dihydroindol derivatives have been investigated as tyrosine kinase inhibitors, suggesting that modifications to the core structure could lead to different therapeutic applications.[8]

Conclusion: A Roadmap for Discovery

While the precise mechanism of action of this compound remains to be definitively elucidated, its chemical structure provides a compelling rationale for investigating its potential roles as a modulator of the serotonergic system and as a monoamine oxidase inhibitor. The experimental workflows outlined in this guide offer a clear and logical path to systematically test these hypotheses. Through a combination of in vitro binding and functional assays, followed by cellular and in vivo studies, the true therapeutic potential of this promising molecule can be unveiled. This structured approach, grounded in established pharmacological principles, will be instrumental in guiding the future research and development of this and other novel fluorinated indole derivatives.

References

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Methodological & Application

Application Note: A Robust and Scalable Synthesis of 1-Methyl-2-(N,N-dimethylaminomethyl)-5-fluoro-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract This application note provides a comprehensive, field-proven guide for the synthesis of N-methylated 2-aminomethyl-5-fluoro-1H-indole, a valuable scaffold in modern medicinal chemistry. Fluorinated indoles are privileged structures in drug discovery, known for enhancing metabolic stability and binding affinity.[1] This document details a highly efficient, three-step synthetic pathway starting from commercially available 5-fluoro-1H-indole. The chosen route emphasizes the use of safer, scalable reagents and provides in-depth explanations for key experimental choices, ensuring both reproducibility and a thorough understanding of the underlying chemical principles. The protocols are designed for researchers, chemists, and process development professionals engaged in the synthesis of complex heterocyclic compounds.

Introduction and Synthetic Strategy

The target molecule, 1-methyl-2-(N,N-dimethylaminomethyl)-5-fluoro-1H-indole, combines several key pharmacophoric features: a 5-fluoroindole core, an N-methylated indole nitrogen, and a tertiary amine side chain at the C2 position. The strategic introduction of these groups requires a carefully planned synthetic sequence to ensure high yields and avoid competing side reactions.

Our synthetic approach is a robust three-step process designed for efficiency and scalability:

  • N-Methylation: Protection and activation of the indole core via methylation of the indole nitrogen (N1).

  • C2-Formylation: Introduction of a key functional handle at the C2 position via directed ortho-metalation.

  • Reductive Amination: Construction of the final dimethylaminomethyl side chain.

This strategy avoids the challenges associated with direct C2 functionalization of unprotected indoles, where reactions preferentially occur at the C3 position, and leverages a highly efficient final step to install the desired amine.

Overall Synthetic Workflow

The diagram below illustrates the complete synthetic pathway from the starting material to the final product.

G cluster_0 Part 1: N-Methylation cluster_1 Part 2: C2-Formylation cluster_2 Part 3: Reductive Amination A 5-Fluoro-1H-indole B 1-Methyl-5-fluoro-1H-indole A->B  Dimethyl Carbonate (DMC)  K₂CO₃, NMP   C 1-Methyl-5-fluoro-1H-indole-2-carboxaldehyde B->C  1. n-BuLi, THF, -78 °C  2. DMF   D Final Product: 1-Methyl-2-(N,N-dimethylaminomethyl) -5-fluoro-1H-indole C->D  Dimethylamine HCl  NaB(OAc)₃H, DCE  

Caption: Overall three-step synthetic workflow.

Part 1: Synthesis of 1-Methyl-5-fluoro-1H-indole

Scientific Principle & Rationale

The initial step involves the methylation of the indole nitrogen. While classic reagents like methyl iodide and dimethyl sulfate are effective, they are highly toxic and volatile, posing significant safety and environmental risks, especially in large-scale production.[2][3] This protocol utilizes dimethyl carbonate (DMC) as a greener and safer methylating agent.[3][4] The reaction proceeds via deprotonation of the acidic N-H proton by a mild base, potassium carbonate, to form the indolide anion. This nucleophile then attacks the electrophilic methyl group of DMC in an SN2 reaction to yield the N-methylated product. N-Methyl-2-pyrrolidinone (NMP) is chosen as the solvent due to its high boiling point, which allows the reaction to be conducted at elevated temperatures to drive the less reactive DMC to completion, and its ability to dissolve the inorganic base.

Detailed Experimental Protocol
  • To a three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 5-fluoro-1H-indole (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and N-Methyl-2-pyrrolidinone (NMP, 5 mL per gram of indole).

  • Stir the suspension under a nitrogen atmosphere.

  • Add dimethyl carbonate (DMC, 3.0 eq) to the mixture.

  • Heat the reaction mixture to 120-130 °C and maintain for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Carefully pour the reaction mixture into ice-cold water (20 mL per gram of starting indole). The product may precipitate or form an oil.

  • Extract the aqueous mixture with ethyl acetate (3 x 15 mL per gram of starting indole).

  • Combine the organic layers, wash with brine (2 x 10 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel column chromatography if necessary, typically eluting with a hexane/ethyl acetate gradient.

Reagent and Yield Data
ReagentMolar Eq.MW ( g/mol )PurityTypical Yield
5-Fluoro-1H-indole1.0135.14>98%-
Dimethyl Carbonate3.090.08>99%-
Potassium Carbonate2.0138.21>99%-
Product -149.16>95%85-95%

Part 2: Synthesis of 1-Methyl-5-fluoro-1H-indole-2-carboxaldehyde

Scientific Principle & Rationale

With the N1 position blocked by a methyl group, the C2 proton becomes the most acidic carbon-bound proton in the indole ring system. This allows for selective deprotonation using a strong organolithium base like n-butyllithium (n-BuLi) at low temperatures. The resulting 2-lithioindole intermediate is a potent nucleophile. This intermediate is then quenched with an electrophile, N,N-dimethylformamide (DMF), to introduce the formyl group.[5] This directed ortho-metalation strategy is a powerful and reliable method for C2-functionalization of N-substituted indoles. The reaction must be conducted under strictly anhydrous conditions at low temperatures (-78 °C) to prevent quenching of the n-BuLi and to ensure the stability of the lithiated intermediate.

Detailed Experimental Protocol
  • Dissolve 1-methyl-5-fluoro-1H-indole (1.0 eq) in anhydrous tetrahydrofuran (THF, 10 mL per gram of indole) in a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (n-BuLi, 1.1 eq, typically 2.5 M in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C.

  • Stir the resulting solution at -78 °C for 1 hour.

  • In a separate flask, prepare a solution of anhydrous N,N-dimethylformamide (DMF, 1.5 eq) in anhydrous THF (2 mL per gram of DMF).

  • Add the DMF solution dropwise to the reaction mixture at -78 °C.

  • After the addition is complete, allow the reaction to stir at -78 °C for another 1.5-2 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl, 5 mL).

  • Allow the mixture to warm to room temperature.

  • Add water (10 mL) and extract with diethyl ether or ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting solid by silica gel column chromatography (80:20 hexanes/ethyl acetate) to yield the target aldehyde.[5]

Reaction Mechanism: C2-Formylation

G cluster_step1 Step 1: C2-Lithiation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Workup Indole 1-Methyl-5-fluoro-1H-indole LithioIndole 2-Lithioindole Intermediate Indole->LithioIndole Deprotonation BuLi n-BuLi Adduct Tetrahedral Intermediate LithioIndole->Adduct Attack on Carbonyl DMF DMF Aldehyde Final Aldehyde Adduct->Aldehyde Aqueous Workup (H₃O⁺)

Caption: Mechanism of C2-lithiation and formylation.

Part 3: Synthesis of the Final Product via Reductive Amination

Scientific Principle & Rationale

The final step constructs the dimethylaminomethyl side chain via reductive amination. This reaction involves the condensation of the aldehyde intermediate with dimethylamine to form an iminium ion in situ. This electrophilic iminium ion is then rapidly and selectively reduced by a hydride source. Sodium triacetoxyborohydride (NaB(OAc)₃H or STAB) is the reagent of choice for this transformation. It is a mild and selective reducing agent, capable of reducing iminium ions much faster than it reduces aldehydes. This selectivity prevents the side reaction of aldehyde reduction to the corresponding alcohol, leading to cleaner reactions and higher yields. Dichloroethane (DCE) is a common solvent for this reaction.

Detailed Experimental Protocol
  • To a round-bottom flask, add 1-methyl-5-fluoro-1H-indole-2-carboxaldehyde (1.0 eq), dimethylamine hydrochloride (1.5 eq), and 1,2-dichloroethane (DCE, 15 mL per gram of aldehyde).

  • Stir the suspension at room temperature for 20-30 minutes.

  • Add sodium triacetoxyborohydride (NaB(OAc)₃H, 1.5 eq) portion-wise over 15 minutes. An initial effervescence may be observed.

  • Stir the reaction mixture at room temperature for 12-18 hours, or until the starting material is consumed as monitored by TLC or LC-MS.

  • Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution until the pH is basic (~8-9).

  • Stir vigorously for 30 minutes, then transfer the mixture to a separatory funnel.

  • Separate the layers and extract the aqueous phase with dichloromethane (DCM, 3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product, a tertiary amine, can be purified by silica gel column chromatography, often using a DCM/Methanol gradient containing a small amount of triethylamine (e.g., 1%) to prevent the product from streaking on the silica.

Reagent and Yield Data
ReagentMolar Eq.MW ( g/mol )PurityTypical Yield
Aldehyde Intermediate1.0177.17>95%-
Dimethylamine HCl1.581.54>98%-
NaB(OAc)₃H1.5211.94>95%-
Final Product -206.26>95%80-90%

Concluding Remarks

This application note details a reliable and efficient three-step synthesis of 1-methyl-2-(N,N-dimethylaminomethyl)-5-fluoro-1H-indole. The methodology employs modern, safer reagents like dimethyl carbonate and relies on robust, well-understood transformations such as directed metalation and reductive amination. By providing not only step-by-step protocols but also the scientific rationale behind them, this guide serves as a valuable resource for researchers in medicinal and synthetic chemistry, enabling the confident and successful synthesis of this important molecular scaffold.

References

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Protocol for the Selective N-methylation of 2-Aminomethylindoles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Methylated 2-Aminomethylindoles

N-methylated 2-aminomethylindoles are a class of compounds holding significant interest for researchers in medicinal chemistry and drug development. The indole scaffold is a privileged structure in numerous biologically active molecules, and the introduction of a methyl group to the nitrogen of the 2-aminomethyl side chain can profoundly influence a compound's pharmacological profile. This "magic methyl" effect can enhance potency, improve metabolic stability, increase cell permeability, and alter receptor binding selectivity.[1] Consequently, the development of robust and selective protocols for the N-methylation of 2-aminomethylindoles is a critical endeavor in the synthesis of novel therapeutics.

This application note provides a detailed guide to the selective N-methylation of the side-chain amino group in 2-aminomethylindoles. It will delve into the mechanistic rationale behind various synthetic strategies, offer step-by-step experimental protocols, and address the key challenge of achieving chemoselectivity to avoid undesired methylation of the indole ring nitrogen.

The Chemoselectivity Challenge: Side Chain vs. Indole N-Methylation

The primary hurdle in the N-methylation of 2-aminomethylindoles is the presence of two potentially reactive nitrogen atoms: the primary or secondary amine of the side chain and the nitrogen within the indole ring. The relative nucleophilicity of these two sites dictates the outcome of the methylation reaction. While the side-chain amine is generally more basic, the indole nitrogen can also be deprotonated and subsequently methylated, especially under strongly basic conditions. Therefore, the choice of methylating agent, base, and reaction conditions is paramount to achieving the desired regioselectivity.

Method 1: The Eschweiler-Clarke Reaction for Exhaustive N,N-Dimethylation

The Eschweiler-Clarke reaction is a classic and highly effective method for the exhaustive methylation of primary and secondary amines to their corresponding tertiary amines.[1][2][3] This reductive amination procedure utilizes an excess of formic acid and formaldehyde.[1][2][3] A key advantage of this method is that it inherently avoids the formation of quaternary ammonium salts.[2][3]

Mechanistic Rationale

The reaction proceeds through a well-established mechanism. The amine first condenses with formaldehyde to form an iminium ion.[3][4] Formic acid then acts as a hydride donor, reducing the iminium ion to the methylated amine and releasing carbon dioxide, which drives the reaction to completion.[3] For primary amines, this process occurs twice to yield the N,N-dimethylated product. The reaction stops at the tertiary amine stage because the formation of an iminium ion from a tertiary amine is not possible.

Eschweiler_Clarke

Experimental Protocol: N,N-Dimethylation of 2-(Aminomethyl)indole

Materials:

  • 2-(Aminomethyl)indole (or its hydrochloride salt)

  • Formaldehyde (37% aqueous solution)

  • Formic acid (88-98%)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask charged with 2-(aminomethyl)indole (1.0 eq), add formic acid (3.0 eq).

  • Add a 37% aqueous solution of formaldehyde (2.5 eq).

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Cool the reaction mixture to room temperature and carefully basify to pH 8-9 with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[2]

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N,N-dimethyl-2-(aminomethyl)indole.

Self-Validation and Causality:

  • Excess Reagents: The use of excess formic acid and formaldehyde ensures the reaction goes to completion for exhaustive dimethylation.

  • Temperature Control: Heating the reaction accelerates the rate of iminium ion formation and reduction. However, temperatures should be controlled to avoid potential side reactions.

  • Aqueous Work-up: The acidic work-up with HCl followed by basification is crucial for separating the basic product from unreacted starting materials and byproducts.[2]

Method 2: Reductive Amination with Formaldehyde and a Hydride Reducing Agent

Reductive amination using formaldehyde and a milder reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride, offers an alternative to the Eschweiler-Clarke reaction. This method is often preferred for substrates that may be sensitive to the acidic conditions of the Eschweiler-Clarke protocol.

Mechanistic Rationale

Similar to the Eschweiler-Clarke reaction, the amine reacts with formaldehyde to form an iminium ion in situ. A hydride reducing agent then selectively reduces the iminium ion to the corresponding amine. The choice of reducing agent is critical; STAB is particularly effective as it is mild and does not reduce the aldehyde starting material.[5]

Reductive_Amination

Experimental Protocol: N-Monomethylation of a Secondary 2-(Alkylaminomethyl)indole

Materials:

  • 2-(Alkylaminomethyl)indole (e.g., N-benzyl-2-(aminomethyl)indole)

  • Paraformaldehyde

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the secondary amine (1.0 eq) and paraformaldehyde (1.5 eq) in DCE or THF in a round-bottom flask.

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Self-Validation and Causality:

  • Mild Reducing Agent: STAB is chosen for its selectivity in reducing the iminium ion in the presence of the aldehyde.[5]

  • Stepwise Addition: Adding the reducing agent after the initial mixing of the amine and aldehyde allows for the formation of the iminium ion intermediate.

  • Control of Stoichiometry: For monomethylation of a primary amine, careful control of the stoichiometry of formaldehyde (using slightly more than 1 equivalent) is crucial to minimize dimethylation. A stepwise procedure involving initial imine formation followed by reduction can also improve selectivity.[5]

Method 3: Direct N-Alkylation with Methylating Agents

Direct alkylation using a methylating agent like methyl iodide or dimethyl sulfate in the presence of a base is a straightforward approach. However, achieving chemoselectivity in favor of the side-chain amine over the indole nitrogen is a significant challenge that requires careful selection of the base and reaction conditions.[6]

Mechanistic Rationale

This reaction follows a standard SN2 mechanism where the nucleophilic amine attacks the electrophilic methyl group of the alkylating agent. The choice of base is critical. A mild base is preferred to deprotonate the more basic side-chain amine without significantly deprotonating the less acidic indole N-H.

Experimental Protocol: Selective N-Monomethylation using Phenyl Trimethylammonium Iodide

A recently developed method utilizing phenyl trimethylammonium iodide (PhMe3NI) as a methylating agent in the presence of a mild base like cesium carbonate (Cs2CO3) has shown excellent promise for the monoselective N-methylation of various nitrogen-containing compounds, including indoles.[6][7]

Materials:

  • 2-(Aminomethyl)indole

  • Phenyl trimethylammonium iodide (PhMe3NI)

  • Cesium carbonate (Cs2CO3)

  • Toluene

  • Saturated ammonium chloride solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a dried reaction vessel under an inert atmosphere (e.g., argon), add the 2-(aminomethyl)indole (1.0 eq), phenyl trimethylammonium iodide (2.0 eq), and cesium carbonate (2.0 eq).[6]

  • Add anhydrous toluene and heat the mixture to 120 °C.[6]

  • Stir the reaction for 18 hours, monitoring its progress by TLC or LC-MS.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Self-Validation and Causality:

  • Mild Base: Cesium carbonate is a mild base that can selectively deprotonate the side-chain amine over the indole nitrogen, thus favoring N-methylation at the desired position.[6]

  • Solid Methylating Agent: PhMe3NI is a stable, non-volatile solid, making it safer and easier to handle compared to traditional methylating agents like methyl iodide or dimethyl sulfate.[6]

  • Monoselectivity: This method has been reported to exhibit excellent monoselectivity, with minimal formation of the bis-methylated product.[6]

Comparative Summary of N-Methylation Protocols

Method Methylating Agent Reducing Agent/Base Key Advantages Limitations Typical Yields
Eschweiler-Clarke Formaldehyde/Formic AcidFormic AcidHigh yields, no quaternary salt formation, inexpensive reagents.[1][2]Harsh acidic conditions, not suitable for acid-sensitive substrates, leads to exhaustive dimethylation.>80% for dimethylation
Reductive Amination FormaldehydeNaBH(OAc)3 or NaBH3CNMild reaction conditions, good for sensitive substrates, can be controlled for monomethylation.[5]Requires stoichiometric amounts of hydride reagents, potential for over-methylation if not controlled.60-95%
Direct Alkylation PhMe3NICs2CO3High monoselectivity, safer methylating agent, mild conditions.[6][7]Reagents can be more expensive, longer reaction times may be required.70-90% for monomethylation

Analytical Characterization

The progress of the N-methylation reaction and the identity of the final products should be confirmed by appropriate analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and easy method to monitor the disappearance of the starting material and the appearance of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the molecular weight of the product and can be used to assess the purity of the sample.[8][9][10][11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The most powerful tool for unambiguous structure elucidation. The appearance of a new signal for the N-methyl group(s) in the ¹H NMR spectrum (typically around 2.2-2.5 ppm for N-CH₃ and 3.0-3.5 ppm for N(CH₃)₂) and a corresponding signal in the ¹³C NMR spectrum confirms successful methylation.

Conclusion

The selective N-methylation of the 2-aminomethyl side chain of indoles is a crucial transformation in the synthesis of potential drug candidates. The choice of the most appropriate protocol depends on the specific substrate, the desired degree of methylation (mono- or di-), and the sensitivity of other functional groups present in the molecule. The Eschweiler-Clarke reaction is a robust method for exhaustive dimethylation, while reductive amination with milder hydride reagents offers greater control for sensitive substrates. For highly selective monomethylation, the use of solid methylating agents like phenyl trimethylammonium iodide with a mild base presents a promising and safer alternative. Careful optimization of reaction conditions and diligent monitoring by appropriate analytical techniques are essential for achieving high yields and the desired chemoselectivity.

References

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Application Notes and Protocols for Evaluating the Cellular Activity of a Novel 5-HT2A Receptor Agonist: [(5-Fluoro-1H-indol-2-yl)methyl]-methylamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Serotonergic Modulator

The serotonin (5-HT) system, a ubiquitous network of receptors and signaling pathways, plays a pivotal role in regulating a vast array of physiological processes, from mood and cognition to vasoconstriction and platelet aggregation. The 5-HT2A receptor, a Gq/11 protein-coupled receptor (GPCR), is a key player in this system and a prominent target for therapeutic intervention in neuropsychiatric disorders and other conditions. Herein, we describe a series of robust cell-based assays to characterize the activity of a novel investigational compound, [(5-Fluoro-1H-indol-2-yl)methyl]-methylamine. For the purpose of these application notes, we will operate under the working hypothesis that this compound is a selective 5-HT2A receptor agonist.

These protocols are designed for researchers, scientists, and drug development professionals to meticulously evaluate the compound's potency, efficacy, and downstream cellular effects. The experimental designs emphasize scientific integrity, providing a self-validating framework for generating reproducible and reliable data.

Section 1: Primary Assay - Quantifying 5-HT2A Receptor Activation via Intracellular Calcium Mobilization

Scientific Rationale: The 5-HT2A receptor primarily signals through the Gαq pathway, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[1] This transient increase in cytosolic Ca2+ is a direct and quantifiable measure of 5-HT2A receptor activation.[1][2] We will employ a fluorescent, cell-based calcium flux assay, a widely used method for its high-throughput capability and sensitivity.[2][3]

Experimental Workflow for Calcium Flux Assay:

Calcium Flux Assay Workflow cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Culture HEK293T cells stably expressing human 5-HT2A receptor plating Plate cells in a 96-well, black-walled, clear-bottom plate cell_culture->plating incubation1 Incubate overnight (37°C, 5% CO2) plating->incubation1 dye_loading Load cells with a calcium-sensitive dye (e.g., Fluo-8 AM) incubation1->dye_loading incubation2 Incubate for 1 hour at 37°C dye_loading->incubation2 compound_addition Add this compound at various concentrations incubation2->compound_addition readout Measure fluorescence intensity using a microplate reader (Ex/Em ~490/525 nm) compound_addition->readout baseline Establish baseline fluorescence readout->baseline response Calculate peak fluorescence response baseline->response dose_response Plot dose-response curve response->dose_response ec50 Determine EC50 value dose_response->ec50

Caption: Workflow for the 5-HT2A receptor calcium flux assay.

Detailed Protocol:

  • Cell Culture and Plating:

    • Maintain HEK293T cells stably expressing the human 5-HT2A receptor in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

    • The day before the assay, seed the cells at a density of 40,000-60,000 cells per well in a 96-well, black-walled, clear-bottom plate.

    • Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Dye Loading:

    • Prepare a dye loading solution using a calcium-sensitive dye such as Fluo-8 AM according to the manufacturer's instructions. A typical loading buffer consists of Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

    • Gently remove the cell culture medium from the wells and add 100 µL of the dye loading solution to each well.[4]

    • Incubate the plate at 37°C for 1 hour in the dark.[4]

  • Compound Preparation and Addition:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the compound in assay buffer (HBSS with 20 mM HEPES) to achieve the desired final concentrations. It is advisable to include a known 5-HT2A agonist, such as serotonin, as a positive control.

    • Using a fluorescence microplate reader equipped with an automated injector, add 20 µL of the compound dilutions to the respective wells.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity (Excitation/Emission ~490/525 nm for Fluo-8) immediately before and after compound addition.[4] Kinetic readings over a period of 2-3 minutes are recommended to capture the peak response.

    • For each well, subtract the baseline fluorescence from the peak fluorescence to determine the response.

    • Plot the response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Data Interpretation:

ParameterDescriptionExpected Outcome for an Agonist
EC50 The concentration of the compound that elicits 50% of the maximal response.A low nanomolar to micromolar EC50 value indicates high potency.
Emax The maximum response elicited by the compound.Emax comparable to the positive control (serotonin) suggests full agonism.

Section 2: Secondary Assay - Assessing Downstream Signaling via cAMP Inhibition

Scientific Rationale: While the 5-HT2A receptor primarily couples to Gαq, it can also interact with Gαi, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Measuring cAMP levels provides a secondary, confirmatory readout of receptor engagement and can reveal signaling bias.[5] Homogeneous, bioluminescent assays, such as the cAMP-Glo™ Assay, offer a sensitive and high-throughput method for quantifying changes in cAMP.[6]

Signaling Pathway for 5-HT2A Receptor-Mediated cAMP Inhibition:

cAMP Inhibition Pathway Compound This compound Receptor 5-HT2A Receptor Compound->Receptor Binds and Activates G_protein Gi Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Substrate PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: 5-HT2A receptor signaling via Gi leading to cAMP inhibition.

Detailed Protocol (cAMP-Glo™ Assay):

  • Cell Preparation:

    • Use a cell line stably co-expressing the human 5-HT2A receptor and a forskolin-inducible adenylyl cyclase.

    • Harvest and resuspend cells in stimulation buffer to the desired density.[7]

  • Assay Procedure:

    • Dispense cells into a 384-well white plate.

    • Add serial dilutions of this compound or a control agonist.

    • Add a fixed concentration of forskolin to all wells (except for the negative control) to stimulate cAMP production.

    • Incubate at room temperature for 15-30 minutes.

    • Add the cAMP-Glo™ Lysis Buffer, followed by the cAMP-Glo™ Detection Solution containing kinase and luciferase.

    • Incubate in the dark for 20 minutes.

    • Measure luminescence using a microplate reader.

Data Analysis and Interpretation:

  • A decrease in the luminescent signal indicates a reduction in cAMP levels, confirming Gi-coupled signaling.

  • Calculate the IC50 value from the dose-response curve, representing the concentration of the compound that causes 50% inhibition of forskolin-stimulated cAMP production.

ParameterDescriptionExpected Outcome for a Gi-Coupled Agonist
IC50 The concentration of the compound that inhibits 50% of the forskolin-induced cAMP production.A potent IC50 value confirms Gi pathway engagement.
% Inhibition The maximum percentage of inhibition of the forskolin response.A high percentage of inhibition indicates strong efficacy in this pathway.

Section 3: Assessing Cellular Health - Viability and Cytotoxicity Assays

Scientific Rationale: It is crucial to determine whether the observed effects of a compound are due to specific receptor modulation or a general impact on cell health.[8] Cell viability and cytotoxicity assays are essential for distinguishing between receptor-mediated effects and non-specific toxicity.[9] These assays measure parameters like metabolic activity or membrane integrity.[9]

Experimental Workflow for Cell Viability (Resazurin Assay):

Cell Viability Workflow plate_cells Plate cells in a 96-well plate treat_cells Treat with a range of compound concentrations plate_cells->treat_cells incubate Incubate for 24-72 hours treat_cells->incubate add_resazurin Add Resazurin solution incubate->add_resazurin incubate_read Incubate for 1-4 hours and measure fluorescence add_resazurin->incubate_read analyze Calculate % viability relative to vehicle control incubate_read->analyze

Caption: Workflow for the Resazurin-based cell viability assay.

Detailed Protocol (Resazurin Reduction Assay):

  • Cell Plating and Treatment:

    • Seed cells in a 96-well plate at a density that allows for logarithmic growth over the treatment period.

    • After 24 hours, treat the cells with a broad concentration range of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., staurosporine).

    • Incubate for a period relevant to the intended therapeutic application (e.g., 24, 48, or 72 hours).

  • Assay and Measurement:

    • Add resazurin solution to each well to a final concentration of 10% of the total volume.

    • Incubate for 1-4 hours at 37°C, protected from light.

    • Measure fluorescence at an excitation of ~560 nm and an emission of ~590 nm.

Data Analysis and Interpretation:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

  • Plot the percentage of viability against the compound concentration to determine the CC50 (50% cytotoxic concentration).

  • A high CC50 value (significantly higher than the EC50 or IC50 for receptor activity) indicates that the compound is not cytotoxic at concentrations where it is active on the receptor.

Section 4: Investigating Apoptosis Induction

Scientific Rationale: To further investigate the nature of any observed cytotoxicity, specific apoptosis assays can be employed.[10] These assays detect key events in the apoptotic cascade, such as the activation of caspases, which are central executioners of programmed cell death.[11][12]

Detailed Protocol (Caspase-3/7 Activity Assay):

  • Cell Treatment:

    • Plate and treat cells with this compound as described for the viability assay.

  • Assay Procedure:

    • Use a commercially available homogeneous caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7).

    • Add the caspase reagent directly to the wells.

    • Incubate at room temperature for 1-2 hours.

    • Measure the resulting luminescence with a plate reader.

Data Interpretation:

  • An increase in luminescence is directly proportional to the amount of caspase-3/7 activity.

  • A significant increase in caspase activity at certain concentrations of the compound would suggest the induction of apoptosis.

Conclusion and Forward-Looking Strategy

The suite of assays detailed in these application notes provides a comprehensive framework for the initial characterization of this compound's cellular activity. By systematically evaluating receptor activation, downstream signaling, and effects on cell health, researchers can build a robust pharmacological profile of this novel compound. Positive results from these assays would warrant further investigation into receptor selectivity, in vivo efficacy, and safety pharmacology to fully elucidate its therapeutic potential.

References

  • Sun, L., Liang, C., Shirazian, S., et al. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. Journal of Medicinal Chemistry, 46(7), 1116-9. [Link]

  • Bagdy, G., Graf, M., Anheuer, Z. E., Modos, E. A., & Kantor, S. (2001). Neuroendocrine evidence that (S)-2-(chloro-5-fluoro-indol-l-yl)-1-methylethylamine fumarate (Ro 60-0175) is not a selective 5-hydroxytryptamine(2C) receptor agonist. Journal of Pharmacology and Experimental Therapeutics, 296(2), 438-44. [Link]

  • Eshleman, A. J., Forster, M. J., Wolfrum, K. M., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience, 11(11), 1638-1648. [Link]

  • Innoprot. (n.d.). 5-HT2C Serotonin Receptor Assay. Retrieved from [Link]

  • Celtarys Research. (2025). Advantages of Fluorescent Probes in GPCR Assays. Retrieved from [Link]

  • Mhandi, L., Sam-Soon, L., & Mkandawire, O. (2022). Optimization of Cell Viability Assays for Drug Sensitivity Screens. Methods in Molecular Biology, 2481, 133-146. [Link]

  • BMG Labtech. (2025). Apoptosis – what assay should I use?. Retrieved from [Link]

  • Sahoo, M., & Uddin, M. A. (2021). The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network. Neuro-Signals, 29(1), 1-18. [Link]

  • Protocols.io. (2018). Fluo-8 Calcium Flux Assay. [Link]

  • Berg, K. A., & Clarke, W. P. (2018). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. Sub-cellular biochemistry, 89, 193-216. [Link]

  • Creative Diagnostics. (n.d.). Serotonergic Synapse Pathway. Retrieved from [Link]

  • Caers, J., Peymen, K., Suetens, N., et al. (2016). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Journal of Visualized Experiments, (110), 53767. [Link]

  • ResearchGate. (n.d.). Signaling pathways of the serotonin receptor (5-HTR) subtypes. Retrieved from [Link]

  • Molecular Devices. (n.d.). FLIPR Calcium 4 Assay Kit Guide. Retrieved from [Link]

  • Biocompare. (2013). Cell-based Assays for GPCR Activity. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. Retrieved from [Link]

  • Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products. Drug Resistance Updates, 13(6), 172-179. [Link]

  • Biocompare. (2021). Choosing an Apoptosis Detection Assay. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. Retrieved from [Link]

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Application Notes and Protocols for [(5-Fluoro-1H-indol-2-yl)methyl]-methylamine as a Potential IDO1 Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Rationale for Targeting IDO1 in Immuno-Oncology

Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical checkpoint regulator in the tumor microenvironment, playing a pivotal role in cancer's ability to evade the immune system.[1][2][3] IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[2][3][4] This enzymatic activity has profound immunosuppressive consequences. Firstly, the depletion of tryptophan in the local tumor microenvironment leads to the starvation of effector T cells, which are highly sensitive to tryptophan levels, thereby arresting their proliferation and effector functions.[1][2][5] Secondly, the accumulation of kynurenine and its downstream metabolites actively promotes the differentiation and recruitment of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), further dampening the anti-tumor immune response.[6][7][8]

Elevated IDO1 expression is observed in a wide array of malignancies and often correlates with poor prognosis and resistance to conventional therapies.[2][3] Consequently, the inhibition of IDO1 presents a compelling therapeutic strategy to restore anti-tumor immunity, particularly in combination with other immunotherapies like checkpoint inhibitors.[1][2] This document provides a detailed guide for the investigation of [(5-Fluoro-1H-indol-2-yl)methyl]-methylamine, a novel small molecule, as a potential inhibitor of IDO1.

Compound Profile: this compound

This compound belongs to the indoleamine class of compounds, which have shown promise as IDO1 inhibitors. The rationale for its design is based on creating a structural mimic of the natural substrate, tryptophan, with modifications to enhance binding affinity and inhibitory activity. The fluorine substitution at the 5-position of the indole ring is a common strategy in medicinal chemistry to modulate electronic properties and metabolic stability.

Chemical Structure:

Caption: Chemical structure of this compound.

Section 1: Synthesis and Characterization

A robust and reproducible synthesis is the foundation of any drug discovery program. The proposed synthesis of this compound is a multi-step process, beginning with the formation of the 5-fluoroindole core.

Proposed Synthetic Pathway

The synthesis can be approached via a modified Fischer indole synthesis or the Leimgruber-Batcho indole synthesis, which is particularly amenable to the preparation of substituted indoles.[9] A plausible route starting from 4-fluorophenylhydrazine and a suitable carbonyl compound is outlined below.

G cluster_0 Synthesis of this compound A 4-Fluorophenylhydrazine C Fischer Indole Synthesis A->C B Pyruvic Aldehyde Dimethyl Acetal B->C D 5-Fluoro-1H-indole-2-carbaldehyde C->D Acid catalyst E Reductive Amination D->E G This compound E->G Reducing agent (e.g., NaBH4) F Methylamine F->E

Caption: Proposed synthetic workflow for the target compound.

Detailed Synthetic Protocol

Materials and Reagents:

  • 4-Fluorophenylhydrazine hydrochloride

  • Pyruvic aldehyde dimethyl acetal

  • Polyphosphoric acid (PPA)

  • Vilsmeier-Haack reagent (POCl₃/DMF)

  • Methylamine solution (40% in water)

  • Sodium borohydride (NaBH₄)

  • Methanol, Dichloromethane (DCM), Ethyl acetate (EtOAc), Hexane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step 1: Synthesis of 5-Fluoro-1H-indole

  • To a stirred solution of 4-fluorophenylhydrazine hydrochloride in ethanol, add an equimolar amount of pyruvic aldehyde dimethyl acetal.

  • Heat the mixture to reflux for 2-4 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture and add it dropwise to a pre-heated polyphosphoric acid at 100-120°C.

  • Maintain the temperature for 30-60 minutes.

  • Pour the hot mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5-fluoro-1H-indole.

Step 2: Formylation to 5-Fluoro-1H-indole-2-carbaldehyde

  • Prepare the Vilsmeier-Haack reagent by adding phosphorus oxychloride (POCl₃) dropwise to ice-cold N,N-dimethylformamide (DMF).

  • Add a solution of 5-fluoro-1H-indole in DMF to the Vilsmeier-Haack reagent at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Pour the reaction mixture onto crushed ice and neutralize with a 2M sodium hydroxide solution.

  • Collect the precipitated solid by filtration, wash with water, and dry to obtain 5-fluoro-1H-indole-2-carbaldehyde.

Step 3: Reductive Amination to this compound

  • Dissolve 5-fluoro-1H-indole-2-carbaldehyde in methanol.

  • Add an excess of methylamine solution (40% in water) and stir at room temperature for 1-2 hours to form the imine intermediate.

  • Cool the reaction mixture to 0°C and add sodium borohydride portion-wise.

  • Stir the reaction at room temperature for 2-4 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final compound by column chromatography on silica gel (eluent: DCM/methanol gradient) to yield this compound.

Compound Characterization

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

Table 1: Analytical Characterization of this compound

Technique Purpose Expected Outcome (Hypothetical)
¹H NMR Structural elucidation and purityPeaks corresponding to the indole ring protons, the methylene bridge protons, and the methyl group protons. The fluorine atom will cause splitting of adjacent proton signals.
¹³C NMR Confirmation of carbon frameworkResonances for all carbon atoms in the molecule, with the carbon attached to fluorine showing a large C-F coupling constant.
¹⁹F NMR Confirmation of fluorine incorporationA single resonance confirming the presence of the fluorine atom.
Mass Spectrometry (MS) Molecular weight determinationA molecular ion peak corresponding to the exact mass of the compound (e.g., [M+H]⁺).
High-Performance Liquid Chromatography (HPLC) Purity assessmentA single major peak indicating >95% purity.

Rationale for Characterization Choices: NMR spectroscopy (¹H, ¹³C, ¹⁹F) provides unambiguous structural information, confirming the connectivity of atoms and the presence of the fluorine substituent.[10][11][12] Mass spectrometry confirms the molecular weight, a critical piece of data for identity confirmation.[13] HPLC is the gold standard for determining the purity of the compound, which is crucial for accurate biological testing.

Section 2: In Vitro IDO1 Inhibition Assays

Two primary types of in vitro assays are recommended to evaluate the inhibitory potential of this compound against IDO1: an enzymatic assay and a cell-based assay.

Enzymatic IDO1 Inhibition Assay

This assay directly measures the ability of the compound to inhibit the activity of purified recombinant human IDO1 enzyme. The activity is typically monitored by measuring the production of N-formylkynurenine, which can be detected spectrophotometrically.[14][15]

Protocol:

  • Reagents and Materials:

    • Recombinant human IDO1 enzyme

    • L-Tryptophan (substrate)

    • Methylene blue

    • Ascorbic acid

    • Catalase

    • Potassium phosphate buffer (pH 6.5)

    • Trichloroacetic acid (TCA)

    • p-Dimethylaminobenzaldehyde (DMAB) in acetic acid (Ehrlich's reagent)

    • 96-well microplate

    • Microplate reader

  • Assay Procedure:

    • Prepare a reaction mixture containing potassium phosphate buffer, ascorbic acid, methylene blue, and catalase.

    • Add varying concentrations of this compound (or a known inhibitor like Epacadostat as a positive control) to the wells of a 96-well plate.[16][17][18][19]

    • Add the recombinant IDO1 enzyme to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding L-tryptophan to each well.

    • Incubate the plate at 37°C for 30-60 minutes.

    • Stop the reaction by adding TCA.

    • Incubate at 60°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

    • Add Ehrlich's reagent to each well. A yellow color will develop in the presence of kynurenine.

    • Measure the absorbance at 480 nm using a microplate reader.

    • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

G cluster_1 Enzymatic IDO1 Inhibition Assay Workflow A Prepare Reaction Mix (Buffer, Cofactors) B Add Test Compound & IDO1 Enzyme A->B C Pre-incubate B->C D Initiate Reaction with L-Tryptophan C->D E Incubate at 37°C D->E F Stop Reaction (TCA) & Hydrolyze E->F G Color Development (Ehrlich's Reagent) F->G H Measure Absorbance (480 nm) G->H I Calculate IC50 H->I

Caption: Workflow for the enzymatic IDO1 inhibition assay.

Cell-Based IDO1 Inhibition Assay

A cell-based assay provides a more physiologically relevant system to assess the compound's activity, as it accounts for cell permeability and intracellular target engagement.[20][21][22] This assay typically uses a human cell line (e.g., HeLa or SK-OV-3) that can be induced to express IDO1 by treatment with interferon-gamma (IFN-γ).[18]

Protocol:

  • Reagents and Materials:

    • HeLa or SK-OV-3 cells

    • Cell culture medium (e.g., DMEM with 10% FBS)

    • Recombinant human IFN-γ

    • L-Tryptophan

    • TCA

    • Ehrlich's reagent

    • 96-well cell culture plate

  • Assay Procedure:

    • Seed HeLa or SK-OV-3 cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with IFN-γ (e.g., 50 ng/mL) for 24-48 hours to induce IDO1 expression.

    • Remove the medium and replace it with fresh medium containing varying concentrations of this compound and L-tryptophan.

    • Incubate for 24-48 hours.

    • Collect the cell culture supernatant.

    • Add TCA to the supernatant to precipitate proteins.

    • Centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new 96-well plate.

    • Add Ehrlich's reagent and measure the absorbance at 480 nm to quantify the kynurenine produced.

    • Determine the EC₅₀ value of the compound.

Table 2: Example Data for IDO1 Inhibition

Compound Enzymatic IC₅₀ (nM) Cell-based EC₅₀ (nM)
This compound (Experimental Value)(Experimental Value)
Epacadostat (Control) ~10[17]~75

Section 3: Mechanism of Action Studies

Understanding how a compound inhibits its target is crucial for further development. For IDO1 inhibitors, determining whether the inhibition is reversible or irreversible is a key step.

Reversibility Assay

A dilution-based assay can be used to assess the reversibility of inhibition.[23]

Protocol:

  • Pre-incubate a concentrated solution of the IDO1 enzyme with a high concentration of this compound (e.g., 10x IC₅₀) for a defined period (e.g., 30-60 minutes).

  • Dilute this mixture significantly (e.g., 100-fold) into the standard IDO1 enzymatic assay reaction mixture.

  • Measure the enzyme activity immediately after dilution and at various time points thereafter.

  • Interpretation:

    • Reversible inhibitor: A rapid recovery of enzyme activity upon dilution indicates a reversible inhibitor.

    • Irreversible inhibitor: Little to no recovery of enzyme activity upon dilution suggests an irreversible inhibitor.

Section 4: Concluding Remarks and Future Directions

The protocols outlined in this document provide a comprehensive framework for the initial evaluation of this compound as a potential IDO1 inhibitor. Successful demonstration of potent and selective IDO1 inhibition in these assays would warrant further investigation, including:

  • Selectivity profiling: Assessing the inhibitory activity against related enzymes such as IDO2 and Tryptophan 2,3-dioxygenase (TDO).

  • In vivo efficacy studies: Evaluating the anti-tumor activity of the compound in preclinical animal models, both as a monotherapy and in combination with checkpoint inhibitors.

  • Pharmacokinetic and pharmacodynamic (PK/PD) studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound and correlating them with its biological activity in vivo.

The development of novel, potent, and selective IDO1 inhibitors like this compound holds significant promise for advancing the field of cancer immunotherapy and ultimately improving patient outcomes.

References

  • Patsnap Synapse. (2024, June 21). What are IDO1 inhibitors and how do they work? Retrieved from [Link]

  • BPS Bioscience. IDO1 Inhibitor Mechanism of Action Assay Kit. Retrieved from [Link]

  • Diva-Portal.org. Synthesis of 5-Fluoroindole-5-13C. Retrieved from [Link]

  • National Institutes of Health. 5-Fluoro-3-(1H-indol-3-ylmethyl). Retrieved from [Link]

  • ResearchGate. Synthesis of 5-(Hydroxymethyl)-2-Furfurylamines Based on 5-Hydroxymethylfurfural. Retrieved from [Link]

  • Amsbio. IDO Immune Pathway. Retrieved from [Link]

  • National Institutes of Health. Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations. Retrieved from [Link]

  • ResearchGate. (PDF) Synthesis of 5-[F]Fluoro-α-methyl Tryptophan: New Trp Based PET Agents. Retrieved from [Link]

  • Mirage News. Strong Immune Defence Against Cancer. Retrieved from [Link]

  • Journal of Hematology & Oncology. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy. Retrieved from [Link]

  • BPS Bioscience. IDO1 Inhibitor Screening Assay Kit IDO1 72021. Retrieved from [Link]

  • National Institutes of Health. NMR Characterization of RNA Small Molecule Interactions. Retrieved from [Link]

  • Frontiers. IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions. Retrieved from [Link]

  • PubMed. A Series of 2-((1-Phenyl-1H-imidazol-5-yl)methyl)-1H-indoles as Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. Retrieved from [Link]

  • BPS Bioscience. IDO1 Cell-Based Assay Kit. Retrieved from [Link]

  • MDPI. Computer- and NMR-Aided Design of Small-Molecule Inhibitors of the Hub1 Protein. Retrieved from [Link]

  • PubMed Central. Quantification of IDO1 enzyme activity in normal and malignant tissues. Retrieved from [Link]

  • National Institutes of Health. The Role of Indoleamine 2, 3-Dioxygenase 1 in Regulating Tumor Microenvironment. Retrieved from [Link]

  • National Institutes of Health. Epacadostat - PubChem. Retrieved from [Link]

  • BPS Bioscience. Data Sheet Epacadostat (INCB024360). Retrieved from [Link]

  • ResolveMass Laboratories Inc. NMR characterization of small and large molecules. Retrieved from [Link]

  • European Pharmaceutical Review. Cell-based assay developed to identify IDO1 inhibitors for immuno-oncology. Retrieved from [Link]

  • ACS Medicinal Chemistry Letters. INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology. Retrieved from [Link]

  • ACS Publications. NMR-Based Approaches for the Identification and Optimization of Inhibitors of Protein–Protein Interactions. Retrieved from [Link]

  • ACS Publications. Design, Synthesis, and Biological Evaluation of Dual Functional Inhibitors Targeting Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO). Retrieved from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling. Retrieved from [Link]

  • National Institutes of Health. Screening and classifying small molecule inhibitors of amyloid formation using ion mobility spectrometry-mass spectrometry. Retrieved from [Link]

  • AACR Journals. IDO Believe in Immunotherapy. Retrieved from [Link]

  • PubMed Central. Targeting the IDO1 pathway in cancer: from bench to bedside. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Improving Resolution in the Chromatographic Separation of Fluorinated Isomers

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I've frequently encountered the unique challenges presented by fluorinated isomers in chromatographic separations. Their similar physicochemical properties demand a nuanced approach that goes beyond standard C18 column screening. This guide is structured to provide not just solutions, but a foundational understanding of the principles at play, empowering you to troubleshoot effectively and develop robust separation methods.

The Root of the Challenge: The Impact of Fluorine

Fluorine's high electronegativity and small size dramatically alter a molecule's properties, including its polarity, pKa, and conformational rigidity. When dealing with isomers, these differences are subtle, making separation difficult. The key to success lies in exploiting these subtle differences through strategic selection of stationary phases, mobile phases, and operating conditions. The primary challenge is often that traditional reversed-phase chromatography, which relies heavily on hydrophobic interactions, may not offer sufficient selectivity for isomers whose main difference is the position of a fluorine atom.[1][2]

Troubleshooting Guide: From Co-elution to Baseline Resolution

This section provides a systematic approach to resolving the common issue of poor resolution between fluorinated isomers.

Problem: Your fluorinated isomers are co-eluting or have poor resolution (Rs < 1.5) on a standard C8 or C18 column.
Logical Troubleshooting Workflow

Here is a visual workflow to guide your decision-making process when troubleshooting poor resolution of fluorinated isomers.

TroubleshootingWorkflow start Initial State: Poor Resolution (Rs < 1.5) step1 Step 1: Re-evaluate Stationary Phase start->step1 sub_step1_b Are isomers positional/aromatic? step1->sub_step1_b step2 Step 2: Optimize Mobile Phase sub_step2_a Use Fluorinated Eluents (e.g., Trifluoroethanol) with C8/C18 step2->sub_step2_a sub_step2_b Adjust pH for Ionizable Analytes step2->sub_step2_b sub_step2_c Screen Organic Modifiers (ACN vs. MeOH) step2->sub_step2_c step3 Step 3: Adjust Column Temperature sub_step3_a Increase Temperature (e.g., 40-60°C) to improve efficiency & alter selectivity step3->sub_step3_a sub_step3_b Decrease Temperature to increase retention step3->sub_step3_b step4 Step 4: Consider Advanced Techniques sub_step4_a Volatile Isomers? step4->sub_step4_a sub_step4_c Chiral or Lipophilic Isomers? step4->sub_step4_c sub_step1_a Switch to a Fluorinated Phase (e.g., PFP, Fluoroalkyl) sub_step1_c PFP phase is ideal for π-π & dipole interactions sub_step1_b->sub_step1_c Yes sub_step1_d Fluoroalkyl phase for fluorophilicity differences sub_step1_b->sub_step1_d No sub_step1_c->step2 sub_step1_d->step2 sub_step2_a->step3 sub_step2_b->step3 sub_step2_c->step3 sub_step3_a->step4 sub_step3_b->step4 sub_step4_b Use Gas Chromatography (GC) sub_step4_a->sub_step4_b Yes sub_step4_a->sub_step4_c No solution Achieved Baseline Resolution (Rs ≥ 1.5) sub_step4_b->solution sub_step4_d Use Supercritical Fluid Chromatography (SFC) sub_step4_c->sub_step4_d Yes sub_step4_c->solution No sub_step4_d->solution

Caption: A step-by-step workflow for troubleshooting poor resolution of fluorinated isomers.

Step 1: Re-evaluate Your Stationary Phase

The stationary phase is the most powerful tool for altering selectivity. Standard C8 and C18 columns may fail because they primarily offer hydrophobic interactions, which are often insufficient to differentiate isomers. Fluorinated phases provide alternative interaction mechanisms.[1][2][3]

  • Causality: Fluorinated stationary phases, such as Pentafluorophenyl (PFP) and perfluoroalkyl phases, introduce multiple retention mechanisms beyond simple hydrophobicity. These include dipole-dipole, π-π, charge transfer, and ion-exchange interactions.[4] PFP phases are particularly effective for separating positional isomers on an aromatic ring due to their ability to interact with the subtle changes in electron density caused by the fluorine substituent.[4][5]

Stationary Phase Selection Guide
Stationary Phase TypePrimary Interaction MechanismsBest Suited ForKey Considerations
C8 / C18 HydrophobicGeneral purpose, initial screening.Often provides insufficient selectivity for fluorinated isomers.
Pentafluorophenyl (PFP) π-π, Dipole-Dipole, Ion-Exchange, Shape Selectivity[4]Positional and geometric isomers, halogenated compounds, polar analytes.Can provide unique elution orders compared to C18, enhancing selectivity for difficult separations.[1][3]
Perfluoroalkyl Fluorophilic, HydrophobicSeparating fluorinated from non-fluorinated compounds, isomers with different fluorine content percentages.Retention of fluorinated compounds is enhanced.[2]
Chiral Phases Chiral Recognition (e.g., Polysaccharide-based)Enantiomers (chiral isomers).Requires specific mobile phases (often normal phase or polar organic).
Step 2: Optimize the Mobile Phase

Your mobile phase composition is a critical factor in achieving separation.[6]

  • Fluorinated Eluents: A powerful, yet often overlooked, strategy is the use of a fluorinated eluent (like 2,2,2-trifluoroethanol) with a standard C8 or C18 column.[7] This "hetero-pairing" can induce a unique selectivity for fluorinated analytes.[7][8][9] The fluorinated eluent molecules can adsorb to the stationary phase surface, creating a "pseudo-fluorinated" phase that enhances interactions with the fluorinated isomers.[7]

  • Organic Modifier: Acetonitrile and methanol interact differently with analytes and the stationary phase. Screening both can reveal significant changes in selectivity.

  • pH Control: For ionizable fluorinated isomers, adjusting the mobile phase pH is crucial. A good starting point is to keep the pH at least one unit away from the analyte's pKa to ensure it is in a single, stable ionic state.[10]

  • Additives: Ion-pairing reagents can be added to the mobile phase to improve the retention and separation of charged analytes by forming neutral pairs that interact more strongly with the reversed-phase column.[6]

Step 3: Leverage Column Temperature

Temperature is a key parameter that affects retention, selectivity, and efficiency.

  • Causality: Increasing column temperature reduces the viscosity of the mobile phase, which lowers backpressure and can lead to sharper peaks (higher efficiency).[11] More importantly, temperature can alter the selectivity between two closely eluting peaks.[12] For some fluorinated compounds, baseline separation can be achieved at elevated temperatures (e.g., 45°C) where it is not possible at room temperature.[7][8] However, the effect is compound-dependent; a systematic study is recommended. A rule of thumb states that for every 15°C increase, retention can decrease by a factor of two.[13]

Step 4: Consider Advanced Chromatographic Techniques

If HPLC-based approaches are exhausted, more specialized techniques may be required.

  • Supercritical Fluid Chromatography (SFC): SFC is an excellent alternative for separating chiral and lipophilic isomers.[14][15] It uses supercritical CO2 as the main mobile phase, which has low viscosity and high diffusivity, often resulting in faster and more efficient separations than HPLC.[16] By adding polar co-solvents like methanol, the mobile phase polarity can be fine-tuned to achieve separation.[14]

  • Gas Chromatography (GC): For volatile fluorinated isomers, GC is the technique of choice.[17] Comprehensive two-dimensional GC (GC×GC) can provide immense peak capacity, allowing for the separation of extremely complex mixtures of fluorinated isomers based on both their volatility and polarity.[18]

Experimental Protocol: Method Development for Positional Fluorinated Isomers on a PFP Column

This protocol outlines a systematic approach to developing a separation method for two hypothetical positional isomers: 2-fluoro-X and 4-fluoro-X.

  • Column Selection:

    • Choose a high-quality Pentafluorophenyl (PFP) column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Initial Mobile Phase and Gradient:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35°C

    • Initial Gradient: Start with a broad scouting gradient to determine the approximate elution time.

      • Time 0 min: 10% B

      • Time 20 min: 90% B

      • Time 22 min: 90% B

      • Time 22.1 min: 10% B

      • Time 25 min: End run

  • Gradient Optimization:

    • Based on the scouting run, calculate the elution composition and create a shallower gradient around that point.

    • Example: If isomers elute at 12 minutes in the scouting run (which corresponds to ~52% B), a new, optimized gradient could be:

      • Time 0 min: 40% B

      • Time 15 min: 60% B

      • (Followed by wash and re-equilibration steps)

  • Temperature Screening:

    • Run the optimized gradient at different temperatures (e.g., 25°C, 35°C, 45°C, 55°C).

    • Plot the resolution (Rs) against temperature to find the optimal setting. Even small changes can sometimes significantly impact the selectivity of fluorinated isomers.[12]

  • Final Refinement:

    • Fine-tune the gradient slope and flow rate to maximize resolution and minimize run time. Ensure the method is robust by making small, deliberate changes to conditions to check for stability.

Frequently Asked Questions (FAQs)

Q1: Why do my fluorinated isomers show poor peak shape on a C18 column? A: This can be due to secondary interactions with residual silanols on the silica surface of the column.[4] Using a highly end-capped column or switching to a PFP phase, which can offer different interaction sites, may improve peak shape. Also, ensure your mobile phase pH is appropriate for your analyte's pKa.

Q2: Can I use Gas Chromatography (GC) for all fluorinated isomers? A: GC is only suitable for isomers that are volatile and thermally stable. Non-volatile or thermally labile compounds will require liquid-phase separation techniques like HPLC or SFC. Highly reactive fluorine compounds like HF can also damage standard polysiloxane GC columns.[19]

Q3: Is a fluorinated column always better than a C18 for fluorinated compounds? A: Not necessarily. Fluorinated phases provide alternative selectivity, not universally "better" selectivity.[1][2][3] For some separations, a standard C18 might be sufficient. The best approach is to screen both a C18 and a fluorinated phase (like a PFP) during method development to see which provides the best resolution for your specific isomers.

Q4: My chiral fluorinated compounds will not separate. What is the first thing I should try? A: For chiral separations, the first step is ensuring you are using a suitable chiral stationary phase (CSP). If you are, the next critical parameter is the mobile phase. Chiral separations are highly sensitive to mobile phase composition. Small changes in the alcohol modifier (e.g., switching from isopropanol to ethanol) or its percentage can have a dramatic effect on resolution.[20] SFC is also a very powerful technique for chiral separations and is often preferred over HPLC.[15]

Q5: What is the key factor in separating fluorinated molecules that have the same number of fluorine atoms? A: The key enabling factor is often the fluorine content percentage (F%) of the molecule, rather than the absolute number of fluorine atoms.[7] Molecules with the same number of fluorine atoms but different overall molecular weights will have different F% values, which can be exploited for separation, especially on fluorinated stationary phases.[7][8]

References

  • Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. ResearchGate. [Link]

  • Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. PMC - NIH. [Link]

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. [Link]

  • Fluorine Enables Separation-free "Chiral Chromatographic Analysis". Chinese Academy of Sciences. [Link]

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  • CHROMATOGRAPHIC METHODS TO ANALYZE GEOMETRICAL AND POSITIONAL ISOMERS OF FATTY ACIDS. J-STAGE. [Link]

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  • Streamlined Radiosynthesis of [18F]Fluproxadine (AF78): An Unprotected Guanidine Precursor Enables Efficient One-Step, Automation-Ready Labeling for Clinical Use. MDPI. [Link]

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  • Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. PMC - NIH. [Link]

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Safety Operating Guide

Navigating the Disposal of [(5-Fluoro-1H-indol-2-yl)methyl]-methylamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the critical responsibility of ensuring safe and compliant disposal of all chemical waste. This guide provides a detailed, step-by-step protocol for the proper disposal of [(5-Fluoro-1H-indol-2-yl)methyl]-methylamine, a fluorinated indole derivative. The procedures outlined here are grounded in established safety principles for handling halogenated organic compounds and primary amines, ensuring the protection of laboratory personnel and the environment.

Understanding the Hazard Profile: A Synthesis of Component Risks

A specific Safety Data Sheet (SDS) for this compound may not always be readily available, especially for novel compounds. In such cases, a conservative approach is to assess the hazards of its constituent chemical groups. This compound is comprised of a 5-fluoroindole core and a methylamine side chain.

  • 5-Fluoroindole: This fluorinated heterocyclic compound is known to be an irritant.[1] It can cause skin and serious eye irritation, and may also lead to respiratory irritation.[1]

  • Methylamine: As a primary amine, methylamine is classified as a flammable liquid and vapor.[2][3] It is harmful if inhaled and can cause severe skin burns and eye damage.[3][4]

Therefore, this compound should be handled as a substance that is potentially flammable, corrosive, and irritating to the skin, eyes, and respiratory tract.

Core Principles of Disposal: Segregation is Key

The fundamental principle for the disposal of this compound is its classification as a halogenated organic waste .[5][6][7] The presence of the fluorine atom necessitates its segregation from non-halogenated organic waste streams.[7][8] Mixing these waste types can lead to complications and increased costs in the disposal process.[8]

Table 1: Waste Stream Classification

Waste TypeDescriptionDesignated Container
Halogenated Organic Waste Organic solvents and compounds containing fluorine, chlorine, bromine, or iodine.Clearly labeled "Halogenated Organic Waste" container.
Non-Halogenated Organic Waste Organic solvents and compounds without any halogens.Clearly labeled "Non-Halogenated Organic Waste" container.
Aqueous Waste Water-based solutions.Clearly labeled "Aqueous Waste" container.

Step-by-Step Disposal Protocol

This protocol provides a clear workflow for the safe disposal of this compound and its associated waste.

Personal Protective Equipment (PPE)

Before initiating any disposal procedures, ensure you are wearing the appropriate PPE:

  • Safety Goggles: To protect from splashes.

  • Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended.

  • Laboratory Coat: To protect skin and clothing.

  • Closed-Toe Shoes: To protect feet from spills.

All handling of the compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.[5]

Waste Collection and Segregation
  • Select the Correct Waste Container: Obtain a designated "Halogenated Organic Waste" container.[6][7] This container should be made of a compatible material, such as high-density polyethylene (HDPE), and be in good condition with a secure, vapor-tight lid.[9][10][11]

  • Label the Container: As soon as the first drop of waste is added, affix a hazardous waste label to the container.[8][9][12] The label must include:

    • The words "Hazardous Waste".[12]

    • The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[7][12]

    • An accurate list of all other constituents in the waste container.[6]

  • Transfer the Waste: Carefully transfer the waste into the labeled container.

    • For small quantities of solid waste, use a dedicated spatula or scoop.

    • For liquid waste, use a funnel to avoid spills. The funnel must be removed immediately after use and the container lid securely closed.[11]

  • Segregate Incompatible Materials: Do not mix halogenated organic waste with incompatible materials such as strong oxidizing agents, acids, or bases.[9][11]

Disposal of Contaminated Materials
  • Empty Containers: Thoroughly empty any containers that held the pure compound. Triple rinse the container with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected as halogenated organic waste.[13] Once triple-rinsed, the container can often be disposed of as regular laboratory glass or plastic waste after defacing the original label, but always check your institution's specific guidelines.[13]

  • Contaminated PPE and Labware: Disposable items such as gloves, weighing paper, and pipette tips that are contaminated with this compound should be placed in a sealed bag and disposed of as solid hazardous waste.

Storage and Final Disposal
  • Temporary Storage: Store the sealed halogenated organic waste container in a designated satellite accumulation area within the laboratory.[8] This area should be well-ventilated and away from sources of ignition. The container should be placed in secondary containment to prevent spills.[11][12]

  • Arrange for Pickup: Once the container is full or is no longer being used, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[14][10][11] Never dispose of this chemical down the drain or in the regular trash.[5][10][11]

Emergency Procedures

In the event of a spill or exposure, follow these immediate steps:

  • Spill:

    • Evacuate the immediate area and alert your colleagues.

    • If the spill is small and you are trained to handle it, absorb the material with an inert absorbent (e.g., vermiculite or sand).[2]

    • Collect the absorbed material into a sealed container and label it as hazardous waste.[2]

    • For large spills, evacuate the laboratory and contact your institution's EHS department immediately.

  • Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[14][9]

    • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[14][1]

    • Inhalation: Move to fresh air. If you feel unwell, seek medical attention.[14]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_segregation Segregation & Collection cluster_decontamination Decontamination cluster_final Final Disposal Start Waste Generated: This compound PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE EmptyCont Empty Original Container Start->EmptyCont For Empty Containers ContamPPE Dispose of Contaminated PPE as Solid Hazardous Waste Start->ContamPPE For Contaminated PPE Container Select Labeled 'Halogenated Organic Waste' Container PPE->Container Transfer Transfer Waste (Solid or Liquid) Container->Transfer Close Securely Close Container Transfer->Close Store Store in Satellite Accumulation Area with Secondary Containment Close->Store Rinse Triple Rinse with Solvent EmptyCont->Rinse CollectRinsate Collect Rinsate as Halogenated Waste Rinse->CollectRinsate DisposeCont Dispose of Clean Container (per institutional policy) Rinse->DisposeCont CollectRinsate->Transfer ContamPPE->Store EHS Contact EHS for Waste Pickup Store->EHS End Proper Disposal Complete EHS->End

Caption: Disposal workflow for this compound.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a secure and responsible laboratory environment.

References

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  • ChemScene. (n.d.). 7-Fluoro-3-methyl-1H-indazol-5-amine.
  • Benchchem. (n.d.). methyl 5-fluoro-3-formyl-1-methyl-1H-indole-2-carboxylate.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.